molecular formula C16H30O2Sn B178360 3-tributylstannyl-5H-furan-2-one CAS No. 145439-08-3

3-tributylstannyl-5H-furan-2-one

Cat. No.: B178360
CAS No.: 145439-08-3
M. Wt: 373.1 g/mol
InChI Key: NQGYAHXSRJZRAX-UHFFFAOYSA-N
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Description

3-Tributylstannyl-5H-furan-2-one is an organotin compound with the molecular formula C16H30O2Sn. It is a derivative of furan-2-one, where a tributylstannyl group is attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tributylstannyl-5H-furan-2-one typically involves the reaction of furan-2-one with tributyltin hydride in the presence of a catalyst. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-tin bond .

Industrial Production Methods

These reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Tributylstannyl-5H-furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted furans, oxides, and other organotin compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

3-Tributylstannyl-5H-furan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tributylstannyl-5H-furan-2-one involves its interaction with various molecular targets. The tributylstannyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The furan ring structure provides stability and facilitates interactions with biological molecules, making it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tributylstannyl-5H-furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and materials science .

Properties

IUPAC Name

4-tributylstannyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O2.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1H,3H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGYAHXSRJZRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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